Chiral Configuration Defines Exclusive Synthetic Route Compatibility: (R) vs. (S) Enantiomers in Empagliflozin Intermediate Synthesis
The (S)-3-hydroxytetrahydrofuran enantiomer is exclusively employed as the chiral building block for the synthesis of empagliflozin (Jardiance®) and its key intermediates [1]. The (R)-tetrahydrofuran-3-ol enantiomer, while structurally identical except for stereochemistry, yields the enantiomeric empagliflozin stereoisomer that is not the FDA-approved active pharmaceutical ingredient. Chinese patent CN108178751A specifically discloses a synthetic route wherein (S)-3-hydroxytetrahydrofuran (CAS 86087-23-2) reacts with 4-hydroxybenzyl chloride and methanesulfonyl chloride to form the requisite (3S)-configured empagliflozin intermediate [1].
| Evidence Dimension | Synthetic route compatibility and target product identity |
|---|---|
| Target Compound Data | (R)-tetrahydrofuran-3-ol yields (3R)-configured empagliflozin stereoisomer (non-approved) |
| Comparator Or Baseline | (S)-3-hydroxytetrahydrofuran (CAS 86087-23-2) yields FDA-approved empagliflozin API |
| Quantified Difference | Qualitative stereochemical difference; quantitative difference: exclusive commercial regulatory approval pathway vs. undefined regulatory status |
| Conditions | Pharmaceutical synthesis; empagliflozin intermediate preparation |
Why This Matters
This stereochemical exclusivity directly governs whether the synthesized product is a commercially viable API versus an uncharacterized stereoisomer, making (R)-tetrahydrofuran-3-ol hydrochloride selection critical for any intended empagliflozin-related or enantiomer-specific synthetic work.
- [1] CN108178751A. A kind of synthetic method of the net intermediates of En Gelie (empagliflozin). Chinese Patent Application, 2018. View Source
